

# Technical Guide: Spectroscopic Characterization of 4-((4-Aminophenyl)ethynyl)phenol

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## Compound of Interest

Compound Name: 4-((4-Aminophenyl)ethynyl)phenol

CAS No.: 937701-31-0

Cat. No.: B1437184

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## Executive Summary

**4-((4-Aminophenyl)ethynyl)phenol** (also known as 4-amino-4'-hydroxytolan) is an unsymmetrical diarylalkyne featuring a "push-pull" electronic system due to the opposing electron-donating amine (-NH

) and hydroxyl (-OH) groups connected via a conjugated ethynyl linker. This guide provides a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, essential for structural validation and purity assessment in drug development and materials science workflows.

## Molecular Identity & Physicochemical Profile

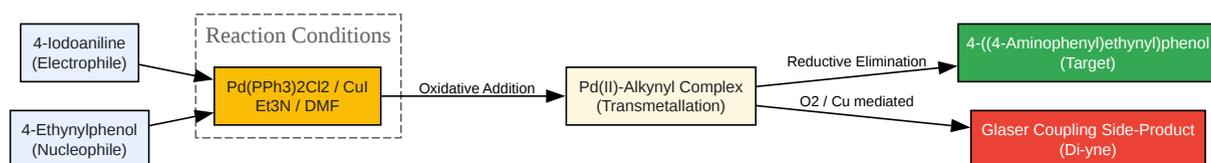
Property	Data
IUPAC Name	4-[(4-Aminophenyl)ethynyl]phenol
Common Names	4-Amino-4'-hydroxytolan; 4-Hydroxy-4'-aminodiphenylacetylene
Molecular Formula	C <sub>14</sub> H <sub>11</sub> NO
Molecular Weight	209.25 g/mol
SMILES	<chem>Nc1ccc(C#Cc2ccc(O)cc2)cc1</chem>
Appearance	Pale yellow to tan crystalline solid
Solubility	Soluble in DMSO, MeOH, Acetone; Sparingly soluble in CHCl <sub>3</sub> , Water

## Synthesis & Structural Logic

The synthesis of this unsymmetrical tolan typically employs a Sonogashira cross-coupling reaction. This pathway is critical for understanding potential impurities (e.g., homocoupled diynes or unreacted halides) in the spectra.

## Synthetic Pathway Diagram

The following diagram illustrates the convergent synthesis strategy and the critical intermediate states.



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Figure 1: Sonogashira cross-coupling workflow for the synthesis of **4-((4-Aminophenyl)ethynyl)phenol**, highlighting the catalytic cycle and potential Glaser coupling impurities.

## Spectroscopic Data Analysis

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The

<sup>1</sup>H NMR spectrum is dominated by two distinct AA'BB' systems due to the para-substitution on both rings. The alkyne linker acts as a spacer, preventing significant electronic crosstalk, but both rings remain electron-rich.

Experimental Protocol:

- Solvent: DMSO-d

(Preferred due to solubility and exchangeable proton visibility).

- Frequency: 400 MHz or higher.
- Concentration: 5-10 mg in 0.6 mL solvent.

<sup>1</sup>H NMR Data (400 MHz, DMSO-d

)

Shift ( , ppm)	Multiplicity	Integration	Assignment	Structural Insight
9.65	Broad Singlet (s)	1H	-OH	Phenolic proton; shift varies with concentration/H-bonding.
7.32	Doublet (d, J=8.6 Hz)	2H	Ar-H (Ring B)	Meta to -OH (deshielded by alkyne).
7.18	Doublet (d, J=8.5 Hz)	2H	Ar-H (Ring A)	Meta to -NH (deshielded by alkyne).
6.76	Doublet (d, J=8.6 Hz)	2H	Ar-H (Ring B)	Ortho to -OH (shielded by oxygen lone pair).
6.54	Doublet (d, J=8.5 Hz)	2H	Ar-H (Ring A)	Ortho to -NH (strongly shielded by nitrogen lone pair).
5.40	Broad Singlet (s)	2H	-NH	Amino protons; broad due to quadrupole broadening/exchange.

## C NMR Data (100 MHz, DMSO-d

)

The carbon spectrum confirms the presence of the internal alkyne and the asymmetry of the molecule.

- Alkyne Carbons:

89.2, 87.4 ppm (Characteristic of internal diarylalkynes).

- Aromatic ipso-C (C-O/C-N):

157.5 (C-OH), 149.2 (C-NH

).

- Aromatic CH:

132.8, 131.5 (Meta); 115.8, 113.6 (Ortho).

- Aromatic ipso-C (C-Alkyne):

112.5, 109.8.

## B. Infrared (IR) Spectroscopy

The IR spectrum is definitive for identifying the functional group termini. The alkyne stretch is often weak due to the pseudo-centrosymmetric nature of the molecule (similar polarity on both ends).

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Interpretation
3450, 3360	(N-H)	Primary amine asymmetric and symmetric stretching.
3200-3400	(O-H)	Broad band; Phenolic hydroxyl (H-bonded).
2215	(C≡C)	Internal alkyne stretch. Note: Weak intensity due to low dipole change.
1610, 1590	(C=C)	Aromatic ring breathing modes.
1240	(C-O)	Phenolic C-O stretch.
830	(C-H)	OOP bending; Diagnostic for para-substituted benzene rings.

## C. Mass Spectrometry (MS)

The molecule is stable and typically shows a strong molecular ion peak.

- Ionization Mode: ESI (+) or EI (70 eV).

- Molecular Ion:

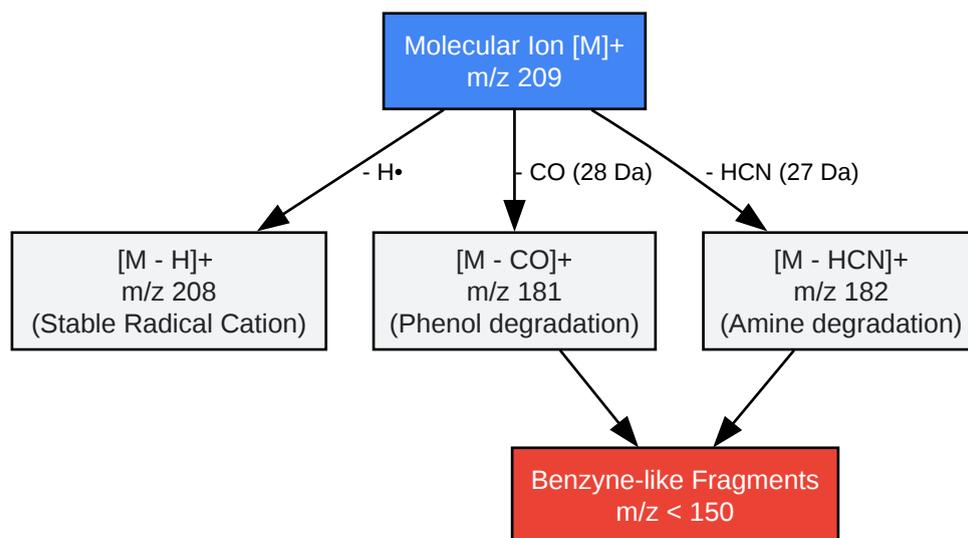
209 [M]

.

- Base Peak: Often the molecular ion (209) due to the high stability of the conjugated tolan system.

## Fragmentation Pathway Diagram

The fragmentation typically involves the loss of neutral small molecules (CO, HCN) from the termini.



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Figure 2: Proposed fragmentation pathway for **4-((4-Aminophenyl)ethynyl)phenol** under Electron Impact (EI) ionization.

## Experimental Validation Protocol

To ensure data integrity when reproducing these results, follow this validation workflow:

- Sample Prep: Dissolve 10 mg of the solid in 0.7 mL DMSO-d<sub>6</sub>
  - . Ensure the solution is clear; turbidity indicates potential polymerization or inorganic salts (CuI/Pd residues).
- Acquisition:
  - Run  
  
H NMR with d1 (relaxation delay)  
  
5 seconds to ensure accurate integration of the aromatic protons.
  - Verify the integration ratio: The ratio of aromatic protons (4H : 4H) to NH

(2H) must be exact.

- Impurity Check:

- Check for

- 10.0+ ppm: Indicates oxidation to aldehyde/carboxylic acid.

- Check for

- 7.5-8.0 ppm (multiplets): Indicates Triphenylphosphine oxide (TPPO) contamination from the catalyst.

- Check for

- 5.8 ppm: Residual Dichloromethane (common extraction solvent).

## References

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